molecular formula C6H14O B1330361 Butane, 1-methoxy-3-methyl- CAS No. 626-91-5

Butane, 1-methoxy-3-methyl-

Cat. No.: B1330361
CAS No.: 626-91-5
M. Wt: 102.17 g/mol
InChI Key: ZQAYBCWERYRAMF-UHFFFAOYSA-N
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Description

Butane, 1-methoxy-3-methyl- is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butane, 1-methoxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1-methoxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAYBCWERYRAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211654
Record name Butane, 1-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-91-5
Record name Butane, 1-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chiral lithium amide derived from 1-methoxy-3-methylbutane contribute to enantioselectivity?

A: The lithium amide derived from 2-isopropylamino-1-methoxy-3-methylbutane (3c) coordinates to the lithium enolate of the ketone reactant. This coordination creates a chiral environment around the reaction center. This chiral environment favors the formation of one enantiomer of the aldol product over the other [].

Q2: What level of enantiomeric excess was achieved using this chiral auxiliary in the reaction between ethyl t-butyl ketone and benzaldehyde?

A: The research demonstrated a promising result, achieving a 68% enantiomeric excess in the aldol product. This indicates a significant preference for the formation of one enantiomer over the other, highlighting the potential of 1-methoxy-3-methylbutane-derived chiral auxiliaries in asymmetric synthesis [].

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